The compound belongs to the rifamycin class of antibiotics, characterized by their ability to inhibit bacterial RNA synthesis. Rifamycins are typically classified based on their structural modifications and pharmacological properties. The specific compound in question has been modified to include a 4-methyl-1-piperazinyl group, which enhances its pharmacological profile.
The synthesis of 8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins generally involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of 8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins can be described as follows:
Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms and confirm the identity of the synthesized compound.
8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins participate in various chemical reactions typical for rifamycins:
These reactions are influenced by factors such as pH, temperature, and solvent polarity.
The mechanism of action for 8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins primarily involves inhibition of bacterial RNA polymerase. This inhibition prevents transcription, ultimately leading to cell death in susceptible bacteria:
The physical and chemical properties of 8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins include:
These properties affect formulation strategies for pharmaceutical applications.
The primary applications of 8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins include:
8-(N-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins represents the precise chemical designation for the antibiotic universally known as rifampicin or rifampin. This semisynthetic compound belongs to the ansamycin class of macrocyclic antibiotics derived from rifamycin B, produced by the actinobacterium Amycolatopsis rifamycinica (previously Streptomyces mediterranei). Its discovery in the late 1950s marked a transformative advancement in antimycobacterial chemotherapy, particularly for tuberculosis and leprosy. The strategic incorporation of the 4-methylpiperazinyliminomethyl moiety at the C3/C8 position of the rifamycin SV scaffold enhanced its bioavailability and bactericidal potency, enabling targeted inhibition of bacterial transcription machinery.
The systematic name 8-(N-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins reflects its structural relationship to rifamycin SV, the immediate precursor. The core consists of a 25-membered ansamycin ring spanned by an aliphatic "ansa" bridge, characteristic of rifamycins. Key modifications include:
Table 1: Official and Alternative Nomenclature of 8-(N-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins
| Nomenclature Type | Designation | Source/Context |
|---|---|---|
| Systematic IUPAC Name | (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-{[(4-methylpiperazin-1-yl)imino]methyl}-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl acetate | Chemical databases [1] [6] |
| Common Synonyms | Rifampicin; Rifampin; Rifamycin AMP; 3-[(4-Methylpiperazinyl)iminomethyl]rifamycin SV | Pharmacopeias, research literature [6] [9] |
| CAS Registry | 13292-46-1 | Chemical indexing systems [2] [4] |
| Molecular Formula | C₄₃H₅₈N₄O₁₂ | Analytical data (MS, NMR) [2] [5] |
| Brand Names | Rifadin®, Rimactane® | Pharmaceutical formulations [5] [9] |
The piperazinyliminomethyl side chain is critical for:
Table 2: Physicochemical Properties of 8-(N-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins
| Property | Value | Analytical Method/Conditions |
|---|---|---|
| Molecular Weight | 822.94 g/mol | Mass spectrometry [2] [5] |
| Appearance | Red-brown crystalline solid | Visual characterization [4] [5] |
| Melting Point | 183°C (decomposition) | Differential scanning calorimetry [2] [4] |
| Water Solubility | Slight (0.1–0.3 mg/mL, pH 7.0); Soluble in organic solvents (chloroform, DMSO, methanol) | Equilibrium solubility studies [4] [5] |
| pKa Values | 1.7 (quinone-hydroquinone), 7.9 (piperazinyl N⁴) | Potentiometric titration [4] [6] |
| LogP (Partition Coefficient) | ~3.5 (indicating high lipophilicity) | Calculative/Chromatographic methods [9] |
| Stability | Light- and oxygen-sensitive; hygroscopic | Accelerated stability testing [4] [6] |
The compound emerged from systematic derivatization efforts at Lepetit Pharmaceuticals (Italy) in 1957:
This innovation addressed limitations of earlier rifamycins: poor oral absorption and narrow spectrum. The 4-methylpiperazine group markedly improved pharmacokinetics, enabling oral dosing and cerebrospinal fluid penetration.
The compound revolutionized mycobacterial infection management through two mechanisms:
Table 3: Spectrum of Activity of 8-(N-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins
| Microorganism Group | Key Species | MIC Range (μg/mL) | Resistance Mechanisms |
|---|---|---|---|
| Mycobacteria | Mycobacterium tuberculosis | 0.01–0.1 | Mutations in rpoB gene (RNAP β-subunit) [3] [5] |
| M. leprae | <0.01 | Not fully characterized | |
| M. kansasii | 0.02–0.5 | rpoB mutations | |
| Gram-positive Bacteria | Staphylococcus aureus (MRSA) | 0.002–0.5 | Altered RNAP or efflux pumps |
| Listeria monocytogenes | 0.01–0.5 | Rare clinical resistance | |
| Gram-negative Bacteria | Neisseria meningitidis | ≤0.1 | rpoB mutations |
| Haemophilus influenzae | 0.1–1.0 | Permeability barriers | |
| Other Pathogens | Legionella pneumophila | 0.01–0.5 | — |
| Chlamydia trachomatis | 0.025–0.5 | — |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5